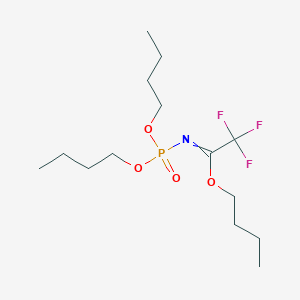
Butyl N-(dibutoxyphosphoryl)-2,2,2-trifluoroethanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl N-(dibutoxyphosphoryl)-2,2,2-trifluoroethanimidate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a butyl group, a dibutoxyphosphoryl moiety, and a trifluoroethanimidate group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl N-(dibutoxyphosphoryl)-2,2,2-trifluoroethanimidate typically involves multiple steps, starting with the preparation of the dibutoxyphosphoryl intermediate. This intermediate is then reacted with a trifluoroethanimidate precursor under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Butyl N-(dibutoxyphosphoryl)-2,2,2-trifluoroethanimidate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
Chemistry
In chemistry, Butyl N-(dibutoxyphosphoryl)-2,2,2-trifluoroethanimidate is used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its unique functional groups.
Medicine
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings .
Mechanism of Action
The mechanism of action of Butyl N-(dibutoxyphosphoryl)-2,2,2-trifluoroethanimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanimidate group can interact with active sites in enzymes, altering their activity and leading to various biochemical effects. The dibutoxyphosphoryl moiety can also participate in phosphorylation reactions, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Butyl N-(dibutoxyphosphoryl)-2,2,2-trifluoroethanimidate
- Butyl N-(dibutoxyphosphoryl)-2,2,2-trifluoroethanamide
- Butyl N-(dibutoxyphosphoryl)-2,2,2-trifluoroethanate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for a wide range of scientific and industrial applications .
Properties
CAS No. |
28442-89-9 |
|---|---|
Molecular Formula |
C14H27F3NO4P |
Molecular Weight |
361.34 g/mol |
IUPAC Name |
butyl N-dibutoxyphosphoryl-2,2,2-trifluoroethanimidate |
InChI |
InChI=1S/C14H27F3NO4P/c1-4-7-10-20-13(14(15,16)17)18-23(19,21-11-8-5-2)22-12-9-6-3/h4-12H2,1-3H3 |
InChI Key |
RKDNWEXOGSSFGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=NP(=O)(OCCCC)OCCCC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid](/img/structure/B14682145.png)
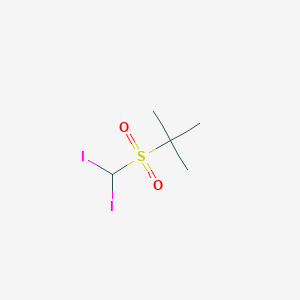
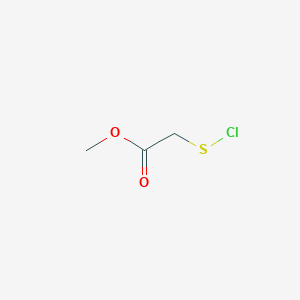
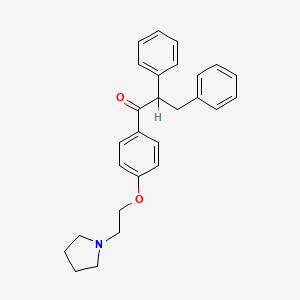

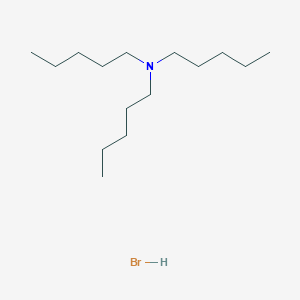
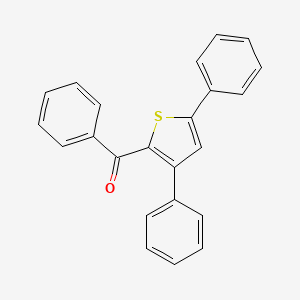
![Isodecane, [methylidynetris(oxy)]tris-](/img/structure/B14682187.png)
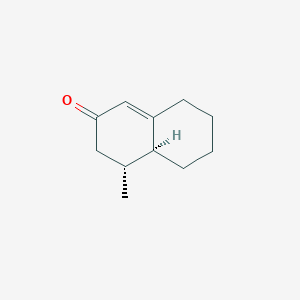
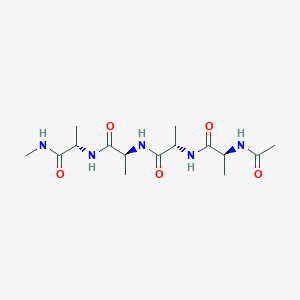
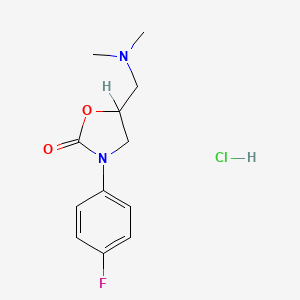

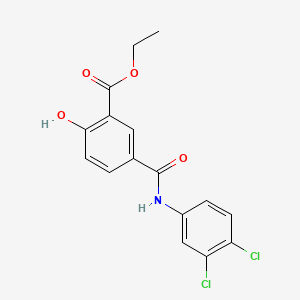
![2h-[1,2,3]Triazolo[4,5-b]pyridin-7-amine](/img/structure/B14682221.png)
